1-(bromomethyl)-1-ethylcyclohexane
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Overview
Description
1-(Bromomethyl)-1-ethylcyclohexane is an organic compound belonging to the class of alkyl halides It features a cyclohexane ring substituted with a bromomethyl group and an ethyl group at the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-ethylcyclohexane can be synthesized through the bromination of 1-ethylcyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically proceeds under reflux conditions in a solvent like carbon tetrachloride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors to manage the exothermic nature of the bromination reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-ethylcyclohexane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: The compound reacts with nucleophiles such as sodium hydroxide or potassium cyanide to form corresponding alcohols or nitriles.
Elimination Reactions: In the presence of strong bases like potassium tert-butoxide, it can undergo elimination to form alkenes.
Major Products:
Substitution: Reaction with sodium hydroxide yields 1-(hydroxymethyl)-1-ethylcyclohexane.
Elimination: Reaction with potassium tert-butoxide yields 1-ethylcyclohexene.
Scientific Research Applications
1-(Bromomethyl)-1-ethylcyclohexane is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used to introduce bromomethyl groups into pharmaceutical compounds, potentially altering their biological activity.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The primary mechanism of action for 1-(bromomethyl)-1-ethylcyclohexane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to modify molecular structures.
Comparison with Similar Compounds
1-(Chloromethyl)-1-ethylcyclohexane: Similar in structure but with a chlorine atom instead of bromine. It is less reactive due to the weaker leaving group ability of chlorine.
1-(Bromomethyl)-1-methylcyclohexane: Similar structure with a methyl group instead of an ethyl group. It has slightly different steric and electronic properties.
Uniqueness: 1-(Bromomethyl)-1-ethylcyclohexane is unique due to the combination of the bromomethyl and ethyl groups on the cyclohexane ring, which influences its reactivity and the types of reactions it can undergo. The presence of the ethyl group can also affect the compound’s steric and electronic environment, making it distinct from other similar compounds.
Properties
CAS No. |
1498749-61-3 |
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Molecular Formula |
C9H17Br |
Molecular Weight |
205.1 |
Purity |
95 |
Origin of Product |
United States |
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